molecular formula C14H23ClN2 B1424727 N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride CAS No. 1220036-07-6

N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424727
CAS No.: 1220036-07-6
M. Wt: 254.80 g/mol
InChI Key: LHQDLBCFZLFDEB-UHFFFAOYSA-N
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Description

N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2 It is known for its unique structure, which includes a benzyl group, a pyrrolidinylmethyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride typically involves the reaction of benzyl chloride with 2-pyrrolidinylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-n-methyl-1-ethanamine
  • n-Benzyl-n-(2-pyrrolidinylmethyl)-1-propanamine
  • n-Benzyl-n-(2-pyrrolidinylmethyl)-1-butanamine

Uniqueness

N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

Properties

CAS No.

1220036-07-6

Molecular Formula

C14H23ClN2

Molecular Weight

254.80 g/mol

IUPAC Name

N-benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H22N2.ClH/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;1H

InChI Key

LHQDLBCFZLFDEB-UHFFFAOYSA-N

SMILES

CCN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CCN(CC1CCCN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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